molecular formula C21H24N2O4 B12828333 Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate

Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate

Cat. No.: B12828333
M. Wt: 368.4 g/mol
InChI Key: LVQAVZJGFYAXDO-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate (CAS: 98435-61-1) is a structurally complex organic compound featuring a four-membered azetidine ring substituted with a benzhydryl (diphenylmethyl) group at the 1-position and a nitromethyl group at the 3-yl position. Its ethyl acetate ester functionality enhances its versatility as a synthetic intermediate in medicinal chemistry, particularly for structure-activity relationship (SAR) studies . The benzhydryl group imparts significant lipophilicity and steric bulk, influencing both chemical reactivity and biological interactions .

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 2-[1-benzhydryl-3-(nitromethyl)azetidin-3-yl]acetate

InChI

InChI=1S/C21H24N2O4/c1-2-27-19(24)13-21(16-23(25)26)14-22(15-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,20H,2,13-16H2,1H3

InChI Key

LVQAVZJGFYAXDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-2-aminopropanol derivative.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the azetidine ring.

    Nitromethyl Substitution: The nitromethyl group is added through a nitration reaction, often using nitric acid or a nitrate ester.

    Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, catalysts, and purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitromethyl group can undergo oxidation to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The benzhydryl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its azetidine ring.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.

Mechanism of Action

The mechanism by which Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzhydryl group can enhance lipophilicity, aiding in membrane permeability, while the nitromethyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Core Variations

The azetidine ring (4-membered) distinguishes this compound from analogs with larger heterocycles, such as pyrrolidine (5-membered) or oxetane (4-membered oxygen-containing ring). Key differences include:

  • Ring Strain and Reactivity : Azetidine's smaller ring size increases ring strain compared to pyrrolidine, enhancing its reactivity in nucleophilic substitutions or ring-opening reactions .
  • Biological Target Interactions : Azetidine derivatives often exhibit unique binding modes due to their constrained geometry, whereas oxetane-containing analogs (e.g., Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate) may favor different metabolic pathways due to the oxygen atom’s electronegativity .
Table 1: Heterocycle Core Comparison
Compound Name Heterocycle Key Features Biological Relevance
Target Compound Azetidine High ring strain, lipophilic benzhydryl SAR studies, enzyme inhibition
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate Oxetane Oxygen atom, reduced ring strain Antimicrobial activity
1-Benzhydryl-N-ethylazetidin-3-amine Azetidine Ethyl substituent on nitrogen Analgesic properties

Substituent Effects

Benzhydryl vs. Aromatic Groups

The benzhydryl group confers steric bulk and lipophilicity, which contrasts with simpler aromatic substituents (e.g., phenyl or benzyl groups):

  • Solubility: Benzhydryl reduces aqueous solubility compared to phenyl-substituted analogs like Ethyl 2-(3-amino-1-phenylpyrrolidin-3-yl)acetate .
  • Biological Activity : The bulky benzhydryl group may enhance binding to hydrophobic enzyme pockets, whereas phenyl groups favor π-π stacking interactions .
Nitromethyl Group

The nitromethyl group (-CH2NO2) is a key reactive moiety:

  • Redox Activity : Unlike amine or methyl groups, the nitro group can undergo reduction to form amines or participate in redox reactions, enabling prodrug strategies .
  • Electron-Withdrawing Effects : The nitro group polarizes adjacent bonds, increasing susceptibility to nucleophilic attack compared to methyl or methoxy substituents .

Ester Functional Group Variations

The ethyl ester moiety differentiates the compound from methyl or tert-butoxycarbonyl (Boc)-protected analogs:

  • Metabolic Stability : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging bioavailability .
  • Synthetic Utility : Boc-protected analogs (e.g., Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate) are intermediates in peptide synthesis, whereas the free azetidine in the target compound allows direct functionalization .
Table 2: Ester Group Comparison
Compound Name Ester Group Key Properties Applications
Target Compound Ethyl Moderate hydrolysis rate SAR studies, medicinal chemistry
Methyl 2-(azetidin-3-yl)acetate hydrochloride Methyl Faster hydrolysis, higher solubility Neuropharmacology
Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetate Boc-protected Stability for storage/shipping Organic synthesis intermediates

Biological Activity

Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate is a complex organic compound notable for its unique structural features, including an azetidine ring and a nitromethyl group. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, its mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

PropertyValue
Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
IUPAC Name Ethyl 2-[1-benzhydryl-3-(nitromethyl)azetidin-3-yl]acetate
InChI Key LVQAVZJGFYAXDO-UHFFFAOYSA-N

The presence of the nitromethyl group allows for specific chemical reactivity that is not found in compounds with other substituents, making it a versatile intermediate in synthetic chemistry and a valuable compound for research applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels in the brain.
  • Receptor Binding : The benzhydryl group enhances lipophilicity, which may facilitate binding to lipid membranes and influence receptor interactions.
  • Redox Reactions : The nitromethyl group can participate in redox reactions, which may modulate oxidative stress responses in cells .

Medicinal Chemistry Applications

Research indicates that compounds similar to this compound have demonstrated various biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that modifications of the azetidine structure can lead to neuroprotective properties, particularly against amyloid-beta-induced toxicity in neuronal cultures .
  • Antioxidative Activity : Compounds with similar structures have shown antioxidative effects by regulating cellular defense mechanisms against oxidative stress .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundKey DifferencesBiological Activity
Ethyl 2-(1-benzhydryl-3-(aminomethyl)azetidin-3-yl)acetateAmino group instead of nitroPotentially lower lipophilicity
Ethyl 2-(1-benzhydryl-3-(hydroxymethyl)azetidin-3-yl)acetateHydroxymethyl groupAltered enzyme interaction

The nitromethyl group in this compound contributes to its distinctive reactivity and biological profile, differentiating it from other derivatives.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of related compounds:

  • A study on azetidine derivatives indicated that those with nitro substitutions exhibited enhanced neuroprotective effects compared to their amino counterparts. This suggests that the nitromethyl group may play a critical role in mediating these effects through specific molecular interactions .

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